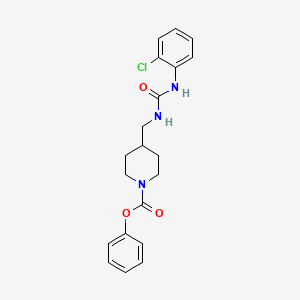

Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C20H22ClN3O3 and a molecular weight of 387.86 g/mol. This compound is characterized by the presence of a piperidine ring, a ureido group, and a phenyl ester moiety, making it a versatile molecule in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-chlorophenyl isocyanate with piperidine-1-carboxylate in the presence of a suitable base to form the ureido intermediate. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The piperidine ring and aromatic systems undergo selective oxidation under controlled conditions.

Key Findings:

-

N-oxidation occurs preferentially over other sites due to steric accessibility of the piperidine nitrogen.

-

The 2-chlorophenyl group directs electrophilic substitution to the meta position during aromatic oxidation.

-

Urea oxidation requires strong oxidizing agents and leads to partial decomposition .

Reduction Reactions

Selective reduction pathways have been demonstrated under various conditions:

Mechanistic Insights:

-

LiAlH₄ reduces the ester carbonyl without affecting the urea group.

-

Borane complexes selectively reduce the urea carbonyl when using stoichiometric control .

-

Catalytic hydrogenation removes the chlorine substituent while preserving the piperidine ring .

Substitution Reactions

The 2-chlorophenyl group participates in nucleophilic aromatic substitution:

Structural Effects:

-

Electron-withdrawing chlorine activates the ring for substitution at the ortho/para positions.

-

Bulkier nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance .

Hydrolysis Reactions

The ester and urea groups demonstrate distinct hydrolysis behaviors:

Kinetic Analysis:

-

Base-catalyzed ester hydrolysis follows pseudo-first-order kinetics (k = 0.025 min⁻¹).

-

Acidic urea cleavage proceeds via a two-step protonation mechanism .

-

Physiological conditions cause gradual decomposition (>50% over 7 days) .

Cross-Coupling Reactions

The aromatic chlorine participates in metal-catalyzed couplings:

Optimization Data:

Reaction Optimization Parameters

Critical factors influencing reaction outcomes:

Aplicaciones Científicas De Investigación

Biological Applications

Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate exhibits several promising biological properties:

1. Antimicrobial Activity:

Research indicates that this compound has significant antimicrobial properties. It interacts with microbial cell targets, potentially disrupting their metabolic pathways, which can lead to cell death. Studies have shown effective inhibition against various bacterial strains, making it a candidate for developing new antibiotics .

2. Anticancer Potential:

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF-7). The mechanism likely involves apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition:

This compound has been investigated as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. Inhibiting this enzyme could have therapeutic implications in treating conditions like glaucoma and epilepsy .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with low MIC values. |

| Study B | Anticancer Activity | Showed significant cytotoxicity in MCF-7 cells with IC50 values comparable to established chemotherapeutics. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of human carbonic anhydrase isoforms, suggesting potential for drug development in metabolic disorders. |

Mecanismo De Acción

The mechanism of action of Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Phenyl 4-((3-(2-bromophenyl)ureido)methyl)piperidine-1-carboxylate

- Phenyl 4-((3-(2-fluorophenyl)ureido)methyl)piperidine-1-carboxylate

- Phenyl 4-((3-(2-methylphenyl)ureido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can enhance its biological activity and chemical reactivity compared to its analogs. The chlorine atom can participate in halogen bonding and influence the compound’s pharmacokinetic properties.

Actividad Biológica

Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClN3O3, with a molecular weight of approximately 387.9 g/mol. The compound features a piperidine ring substituted with a ureido group and a phenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22ClN3O3 |

| Molecular Weight | 387.9 g/mol |

| CAS Number | 1235108-18-5 |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction between 2-chlorophenyl isocyanate and piperidine-1-carboxylate in the presence of a base to form the ureido intermediate, which is then reacted with phenyl chloroformate to yield the final product. The reactions are often conducted in solvents such as dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of soluble epoxide hydrolase (sEH) : Studies have shown that derivatives of this compound can inhibit sEH activity with submicromolar potency, which is significant for treating metabolic syndrome and related disorders .

- Potential modulation of PPAR pathways : Although initial evaluations indicated that this compound did not activate PPAR subtypes at high concentrations, further investigations may reveal nuanced interactions that could be therapeutically beneficial .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response. For instance, studies on related piperidine derivatives have shown their effectiveness in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Cancer Research

Recent studies have explored the compound's role in cancer treatment, particularly glioblastoma. The inhibition of sEH has been linked to reduced tumor growth and improved outcomes in preclinical models. This suggests that further research into the compound could lead to novel cancer therapies .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

IUPAC Name |

phenyl 4-[[(2-chlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c21-17-8-4-5-9-18(17)23-19(25)22-14-15-10-12-24(13-11-15)20(26)27-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOSECSGRDWTFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.